Aftobetin - 1208971-05-4

Aftobetin

Catalog Number: EVT-258521
CAS Number: 1208971-05-4
Molecular Formula: C26H32N2O5
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aftobetin is a biochemical.
Overview

Aftobetin, also referred to as ANCA11 or NCE-11, is a novel compound recognized for its potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease. It is classified as an amyloid-binding compound, which suggests its role in interacting with amyloid plaques commonly associated with this condition. Aftobetin is primarily utilized in topical formulations, notably as an ophthalmic ointment, indicating its relevance in ocular applications as well.

Source and Classification

Aftobetin is synthesized through innovative methods that focus on green chemistry principles, emphasizing sustainability and efficiency. The compound has been classified within the broader category of small molecules that target amyloid-beta aggregates, which are critical in the pathology of Alzheimer's disease. Its chemical structure and properties allow it to interact effectively with these aggregates, making it a significant candidate for further research and development.

Synthesis Analysis

Methods

The synthesis of Aftobetin has been optimized using flow technology and heterogeneous photocatalysis. This approach not only enhances the yield but also minimizes waste and energy consumption, aligning with green chemistry practices. The use of flow technology allows for continuous processing, which can lead to more uniform product quality and reduced reaction times.

Technical Details

The synthetic route involves several key steps:

  1. Initial Reactants: Specific precursors are selected based on their reactivity towards forming the desired molecular structure.
  2. Photocatalytic Activation: Utilizing light to activate the reaction under controlled conditions ensures that the synthesis proceeds efficiently.
  3. Purification: The final product is purified using chromatographic techniques to isolate Aftobetin from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular formula of Aftobetin is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, and it features a complex structure that includes multiple functional groups conducive to its binding properties. The compound's three-dimensional conformation is essential for its interaction with amyloid-beta aggregates.

Data

  • Molecular Weight: Approximately 342.4 g/mol
  • Chemical Structure: The structural representation includes aromatic rings and nitrogen-containing moieties that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Aftobetin undergoes specific interactions with amyloid-beta peptides, leading to the formation of stable complexes that inhibit aggregation. The primary reactions involve:

  • Binding Interactions: Non-covalent interactions such as hydrogen bonding and π-π stacking with amyloid structures.
  • Stabilization of Monomers: Preventing the aggregation of amyloid monomers into toxic oligomers.

Technical Details

The kinetics of these reactions can be studied using techniques such as fluorescence spectroscopy, which helps elucidate the binding affinity and mechanism of action at a molecular level.

Mechanism of Action

Process

Aftobetin's mechanism of action primarily involves:

  1. Amyloid Binding: The compound selectively binds to amyloid-beta aggregates.
  2. Inhibition of Aggregation: By stabilizing monomeric forms of amyloid-beta, Aftobetin prevents the formation of larger aggregates that are associated with neurotoxicity.

Data

Research indicates that Aftobetin exhibits a high binding affinity for amyloid-beta aggregates, which correlates with reduced neurotoxicity in cellular models. Quantitative assays have demonstrated effective inhibition rates in experimental setups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aftobetin is typically presented as a white to off-white powder.
  • Solubility: It shows moderate solubility in organic solvents and limited solubility in water, which is relevant for formulation development.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Aftobetin is relatively inert but can participate in hydrogen bonding interactions crucial for its biological activity.
Applications

Aftobetin's primary application lies in the field of neuroscience, particularly as a therapeutic agent targeting Alzheimer's disease. Its ability to bind amyloid-beta aggregates makes it a promising candidate for:

  • Topical Treatments: Formulated as an ophthalmic ointment for potential neuroprotective effects.
  • Research Probes: Utilized in studies investigating amyloid pathology and therapeutic interventions in neurodegenerative diseases.
Introduction to Aftobetin in Neurodegenerative Research

Alzheimer’s Disease (AD) Pathology and Amyloid-β Aggregation Dynamics

Alzheimer’s disease is characterized neuropathologically by the accumulation of amyloid-β (Aβ) peptides, which undergo a multi-step aggregation process from soluble monomers to neurotoxic oligomers and insoluble fibrillar plaques. This pathological cascade is driven by conformational transitions in Aβ, where disordered monomers adopt β-sheet-rich structures that further assemble into metastable oligomers—the primary mediators of synaptic toxicity and neuronal dysfunction [1] [4]. Recent molecular dynamics simulations reveal that an atypical α-sheet intermediate facilitates Aβ oligomerization via peptide-plane flipping, creating complementary charged interfaces that promote self-assembly [4]. This process follows nucleation-dependent kinetics, where primary nucleation initiates fibril formation, followed by secondary nucleation on fibril surfaces, exponentially amplifying toxic oligomer production [1] [4]. The resulting aggregates disrupt calcium homeostasis, induce oxidative stress, and trigger hyperphosphorylation of tau protein, creating a vicious cycle of neurodegeneration [3] [7].

Table 1: Key Stages of Aβ Aggregation and Pathological Consequences

Aggregation StageStructural FeaturesNeurotoxic Mechanisms
MonomersRandom coil/α-helixPhysiologically benign
Oligomersα-sheet/β-sheet intermediatesMembrane pore formation, receptor misactivation
Protofibrils3–5 nm diameter, 56–60 kDaSynaptic disruption, calcium dysregulation
Mature fibrils/plaquesCross-β-sheet, insoluble aggregatesInflammatory activation, neuronal compression

Role of Small-Molecule Therapeutics in Targeting Amyloidogenic Pathways

Small-molecule therapeutics offer distinct advantages over biologic agents (e.g., monoclonal antibodies like aducanumab) due to their blood-brain barrier permeability, oral bioavailability, and potential for multi-target engagement. These compounds intervene at critical nodes of the amyloidogenic pathway:

  • Inhibiting Aβ production: BACE1 (β-secretase) inhibitors like GRL-8234 (IC₅₀ = 1.0 nM) reduce Aβ40/42 generation by blocking the initial cleavage of amyloid precursor protein (APP) [5].
  • Disrupting aggregation: Molecules such as tramiprosate stabilize Aβ monomers or block β-sheet stacking through electrostatic interactions, preventing nucleation [3] [10].
  • Enhancing clearance: Metal chelators (e.g., deferoxamine) mitigate Aβ oligomerization by sequestering zinc/copper ions that promote aggregation [3].

Advances in computational drug design, particularly molecular dynamics (MD) simulations, enable precise mapping of inhibitor binding to Aβ oligomers. MD analyses demonstrate that effective inhibitors occupy hydrophobic grooves (e.g., residues 17–21, 30–36) or stabilize native α-helical conformations, thereby delaying β-sheet conversion [3] [4]. This mechanistic insight is driving a renaissance in small-molecule development, exemplified by Alzheon’s ALZ-801—an oral agent that deforms Aβ monomers to prevent oligomer stacking [10].

Table 2: Small-Molecule Therapeutic Strategies Against Aβ Pathology

Therapeutic ApproachRepresentative AgentsMechanism of ActionDevelopment Status
BACE1 inhibitionGRL-8234, verubecestatBlocks APP cleavage at β-secretase sitePhase III (mixed outcomes)
Aggregation disruptionTramiprosate, ALZ-801Stabilizes monomers; prevents oligomerizationPhase III (ALZ-801)
Metal chelationDeferoxamine, PBT2Reduces metal-induced Aβ oligomerizationDiscontinued/Phase II

Aftobetin: Emergence as a Novel Amyloid-Binding Compound

Aftobetin (ANCA-11/NCE-11; CAS# 1208971-05-4) is a structurally unique small molecule belonging to the class of amyloid-discriminative probes. Its chemical design integrates three functional domains:

  • A naphthalene-piperidine scaffold enabling π-π stacking with aromatic residues in Aβ aggregates.
  • An electron-deficient acrylate group forming covalent adducts with lysine side chains in Aβ oligomers.
  • A polyether linker conferring water solubility and directing orientation within amyloid pockets [6].

With the IUPAC name 2-(2-(2-Methoxyethoxy)ethoxy)ethyl (2E)-2-cyano-3-(6-(piperidin-1-yl)naphthalen-2-yl)prop-2-enoate, aftobetin exhibits a molecular weight of 452.55 g/mol and logP of ~3.2, indicating moderate lipophilicity conducive to CNS penetration [6]. Its primary mechanism involves conformation-selective binding to oligomeric Aβ species rich in α-sheet/β-sheet structures. This binding induces a fluorescent signal shift (excitation/emission maxima at 370/450 nm), allowing differential detection of Aβ oligomers versus monomers or fibrils—a property validated in in vitro assays using synthetic Aβ42 [6].

Functionally, aftobetin’s binding disrupts hydrogen bonding networks between adjacent β-strands (residues 18–26), delaying fibrillization kinetics. Unlike broad-spectrum aggregation inhibitors (e.g., curcumin), aftobetin selectively targets soluble oligomers implicated in synaptic toxicity [6]. Its potential as a theranostic agent—combining diagnostic imaging with therapeutic modulation of Aβ—is under exploration, leveraging fluorescent properties for real-time monitoring of amyloid burden in models.

Table 3: Key Physicochemical and Functional Properties of Aftobetin

PropertySpecificationExperimental Context
Molecular formulaC₂₆H₃₂N₂O₅NMR/MS characterization
Solubility>10 mM in DMSO; aqueous solubility <1 µMIn vitro binding assays
Fluorescence profileλex = 370 nm; λem = 450 nmAβ oligomer detection in solution
Binding affinity (Kd)~0.8 µM for Aβ42 oligomersSurface plasmon resonance (SPR)
Selectivity>50-fold for oligomers vs. fibrilsCompetitive binding assays

Compounds Mentioned in Text: Aftobetin, ALZ-801, GRL-8234, Tramiprosate, Deferoxamine, Aducanumab, Lecanemab.

Properties

CAS Number

1208971-05-4

Product Name

Aftobetin

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H32N2O5/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28/h5-8,17-19H,2-4,9-16H2,1H3/b24-18+

InChI Key

NRZNTGUFHSJBTD-HKOYGPOVSA-N

SMILES

O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1

Solubility

Soluble in DMSO

Synonyms

Aftobetin;

Canonical SMILES

COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N

Isomeric SMILES

COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.